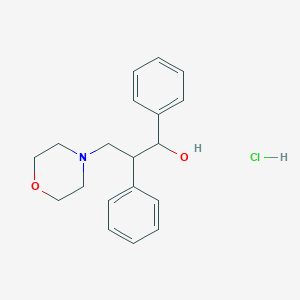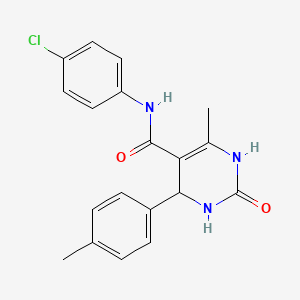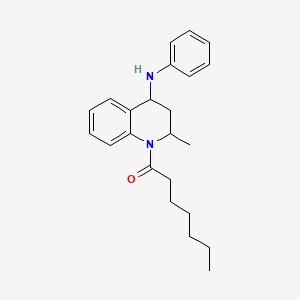
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, also known as PEPA, is a chemical compound that belongs to the family of N-substituted diamides. It is a white crystalline powder that is soluble in organic solvents and has been used in various scientific research applications.
作用机制
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide binds to a specific site on the AMPA receptor, known as the allosteric modulatory site. This binding enhances the activity of the receptor, leading to increased calcium influx and improved synaptic plasticity. Additionally, this compound has been shown to have a positive effect on long-term potentiation, a process that is critical for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, improved cognitive function, and enhanced long-term potentiation. Additionally, this compound has been shown to have a neuroprotective effect, protecting against neuronal damage and death in various neurological disorders.
实验室实验的优点和局限性
One of the major advantages of using N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its ability to selectively enhance the activity of AMPA receptors, without affecting other neurotransmitter systems. Additionally, this compound has a high degree of specificity and potency, making it an ideal tool for studying the role of AMPA receptors in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are a number of future directions for research involving N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, including investigating its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on synaptic plasticity and long-term potentiation. Finally, more research is needed to determine the optimal dose and duration of exposure for this compound, in order to minimize potential toxicity and maximize its therapeutic potential.
合成方法
The synthesis of N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide involves the reaction of N-phenylethylamine and N-(2-phenylethyl)ethylenediamine in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and column chromatography.
科学研究应用
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide has been widely used in scientific research as a modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. It has been shown to enhance the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function. Additionally, this compound has been used in studies investigating the role of AMPA receptors in various neurological disorders, including Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N'-(1-phenylethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(16-10-6-3-7-11-16)20-18(22)17(21)19-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBLLKYWIFPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)

![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)



![8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5069169.png)
![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5069184.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5069188.png)
![4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5069193.png)

